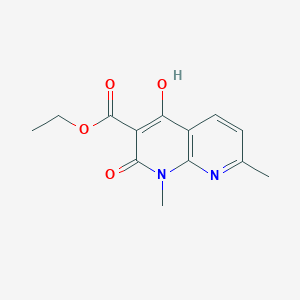

Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-4-19-13(18)9-10(16)8-6-5-7(2)14-11(8)15(3)12(9)17/h5-6,16H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUGFEXUGASMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715965 | |

| Record name | Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69407-72-3 | |

| Record name | Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-Hydroxy-1,8-naphthyridine-3-carboxylate

The foundational step involves converting 4-hydroxy-1,8-naphthyridine-3-carboxylic acid derivatives into their ethyl esters. This is typically achieved via refluxing the acid with an aliphatic halide ester in aqueous ethanol in the presence of a base such as potassium or sodium hydroxide. This method facilitates ester formation through nucleophilic acyl substitution, as described in patent US3590036A and US3149104A.

- Reflux in ethanol

- Presence of potassium or sodium hydroxide

- Use of halogenated alkyl esters (preferably halides)

- Hydrolysis of esters under basic conditions to yield the corresponding acids if needed

Methylation to Form Methyl or Ethyl Derivatives

Methylation of the hydroxyl group at position 4 is a common modification, often employing methyl iodide or dimethyl sulfate as methylating agents. For example, methyl iodide reacts with 4-hydroxy derivatives in ethanol or acetonitrile, with potassium carbonate or sodium hydride serving as bases to facilitate nucleophilic attack.

- Potassium hydroxide and methyl iodide used to methylate 4-hydroxy-1,8-naphthyridine-3-carboxylic acid, producing methyl esters such as ethyl or methyl derivatives (as per patent US3149104A).

- Refluxing methyl iodide with the di-salt of the acid in ethanol yields methyl or ethyl esters efficiently.

Alkylation of Hydroxy or Carboxylate Groups

Alkylation of the hydroxyl group or the carboxylate moiety is performed to introduce alkyl groups at specific positions, such as at the 1-ethyl position. This process often involves heating the salt forms of the acids with diethyl sulfate or similar alkylating agents, followed by acidification and purification.

| Method | Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| Alkylation with diethyl sulfate | Diethyl sulfate, salt of the acid | Heating, followed by acidification | Produces ethyl or other alkyl derivatives with high efficiency (~92-95%) |

Synthesis of 1,7-Dimethyl-4-oxo Derivatives

The methylation at the 1- and 7-positions is achieved through nucleophilic substitution or methylation reactions using methyl iodide or methyl sulfate, often in ethanol with potassium hydroxide. The process involves refluxing for several days, as exemplified in patent US3149104A, where 20.4 g of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid was methylated with methyl iodide over 5 days.

Reaction Summary:

- Starting material: 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid

- Reagent: Methyl iodide

- Solvent: Ethanol

- Catalyst: Potassium hydroxide

- Duration: 5 days

- Product: 1,7-dimethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid

Advanced Derivatization via Hydrazide Formation and Condensation

Further functionalization involves converting the ester to hydrazides, which then undergo condensation with various aldehydes or chalcones to produce hybrid pharmacophores. This step is crucial for synthesizing compounds with potential biological activity, as described in recent research articles.

- Hydrolysis of esters to acids

- Conversion to hydrazides using hydrazine hydrate

- Condensation with aldehydes or chalcones under reflux or microwave irradiation

Microwave-Assisted Synthesis for Eco-Friendly and Efficient Production

Recent advances emphasize microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation at 300 Watts for 60–180 minutes has been used to synthesize derivatives efficiently, with reaction mass efficiencies reaching over 92%. This method is particularly useful for the condensation of hydrazides with chalcones, as reported in recent studies.

- Reduced reaction times

- Increased yields

- Environmentally friendly (less solvent and energy consumption)

Data Table Summarizing Preparation Methods

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Esterification | Halogenated alkyl esters, base | Reflux in ethanol | High | Basic hydrolysis yields acids |

| Methylation | Methyl iodide/dimethyl sulfate, base | Reflux in ethanol | 78–95% | For methyl or ethyl derivatives |

| Alkylation | Diethyl sulfate, salts | Heating, acidification | 92–95% | Alkylation at hydroxyl or carboxylate |

| Methylation (long) | Methyl iodide, KOH | 5 days reflux | Quantitative | For 1,7-dimethyl derivatives |

| Hydrazide formation | Hydrazine hydrate | Reflux in ethanol | 78% | Followed by condensation reactions |

| Microwave-assisted | Hydrazides + aldehydes/chalcones | 60–180 min | >92% | Eco-friendly, rapid |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like ammonia (NH₃) or amines are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Key Research Findings

HIV-1 Integrase Inhibition : The 1,7-dimethyl derivative demonstrates moderate activity in inhibiting HIV-1 integrase, attributed to its ability to chelate metal ions in the enzyme’s active site .

Structure-Activity Relationships (SAR): Alkyl Chains: Longer chains (e.g., hexyl) reduce solubility but improve membrane permeability . Hydroxy Groups: Essential for hydrogen-bond donor activity; removal (e.g., via triflation) diminishes bioactivity .

Crystallography : Tools like SHELX and ORTEP-3 have been pivotal in resolving the crystal structures of these compounds, confirming substituent orientations .

Biological Activity

Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 69407-72-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₄ |

| Molecular Weight | 262.27 g/mol |

| CAS Number | 69407-72-3 |

| Purity | ≥95% |

| Hazard Classification | Irritant |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro evaluations showed that Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate demonstrated a minimum inhibitory concentration (MIC) ranging from 0.5 to 16 µg/mL against tested bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound was also assessed for its minimum bactericidal concentration (MBC), which confirmed its bactericidal properties at concentrations similar to MIC values.

Cytotoxicity and Selectivity

The cytotoxic effects of Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate were investigated using various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity with IC50 values ranging from 10 to 30 µM for different cancer cell lines. Notably, it showed lower toxicity towards normal human cells, indicating a favorable therapeutic index.

The mechanism by which Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its biological effects appears to involve several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death through caspase activation.

- Antioxidant Properties : The compound exhibits antioxidant activity that may contribute to its protective effects against oxidative stress in normal cells.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of Ethyl 4-hydroxy derivatives against Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial growth compared to control groups.

Case Study 2: Cancer Cell Line Testing

In another study focusing on breast cancer cell lines (MCF7), Ethyl 4-hydroxy derivatives demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity.

Q & A

Basic Research Questions

What are the common synthetic routes for preparing Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?

The synthesis typically involves multi-step reactions starting with cyclization of malonate derivatives. For example:

- Step 1: Formation of the naphthyridine core via Gould–Jacobs cyclization using ethoxymethylene malonate and aminopyridine derivatives under reflux in diphenyl ether .

- Step 2: Alkylation at the N1 position using benzyl or substituted benzyl chlorides in anhydrous DMF with NaH as a base .

- Step 3: Hydrolysis of the ester group under acidic or basic conditions to yield carboxylic acid intermediates .

- Step 4: Final functionalization (e.g., hydroxylation, methylation) under controlled conditions.

Key reagents include phosphorus oxychloride for chlorination and NaOH for hydrolysis .

How is structural characterization performed for this compound and its intermediates?

Characterization relies on spectroscopic and analytical methods:

- FTIR: Identifies carbonyl (C=O, ~1680–1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups .

- ¹H/¹³C NMR: Assigns protons and carbons in the naphthyridine core (e.g., aromatic protons at δ 7.5–9.1 ppm, ester methyl groups at δ 1.3–1.5 ppm) .

- Mass Spectrometry: Confirms molecular weight (e.g., m/z 234.21 for the parent compound) and fragmentation patterns .

- Elemental Analysis: Validates purity and stoichiometry .

What is the proposed mechanism of antibacterial activity for this compound?

The compound inhibits bacterial DNA gyrase and topoisomerase IV, critical for DNA replication. Its naphthyridine core intercalates into DNA, while the 4-hydroxy and carboxylate groups chelate Mg²⁺ ions required for enzyme activity . Structural analogs show higher activity against Gram-positive bacteria (e.g., S. aureus) compared to Gram-negative strains due to differences in membrane permeability .

Advanced Research Questions

How can synthetic yields be optimized for intermediates like ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?

- Reagent Optimization: Use NaH instead of K₂CO₃ for alkylation to improve reaction efficiency (yields increase from 50% to 75%) .

- Solvent Selection: Diphenyl ether enhances cyclization efficiency compared to DMF or THF due to higher boiling points and reduced side reactions .

- Catalysis: Microwave-assisted synthesis reduces reaction time (from 24 hours to 2 hours) while maintaining yields .

How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from:

- Structural Variants: Minor substitutions (e.g., chloro vs. methyl groups) alter target binding. For example, 7-methyl derivatives show 3× higher activity than 7-chloro analogs .

- Assay Conditions: Differences in bacterial strains, inoculum size, or solvent (DMSO vs. ethanol) affect MIC values. Standardize protocols using CLSI guidelines .

- Data Normalization: Express activity relative to positive controls (e.g., ciprofloxacin) to account for inter-lab variability .

What computational tools are used to predict ADMET properties and drug-likeness?

- In Silico Screening: Tools like SwissADME predict bioavailability (e.g., LogP = 1.8, TPSA = 78 Ų) and blood-brain barrier permeability .

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with DNA gyrase (PDB ID: 1KZN), highlighting hydrogen bonds with Ser84 and hydrophobic contacts with the naphthyridine core .

- PASS Analysis: Predicts additional pharmacological effects (e.g., anti-inflammatory potential) based on structural similarity to known drugs .

What strategies improve selectivity for bacterial targets over human enzymes?

- Substituent Engineering: Introduce bulky groups (e.g., 1-cyclopropyl) to sterically hinder binding to human topoisomerases .

- Chelation Tuning: Modify the 4-hydroxy group to reduce Mg²⁺ affinity, lowering cytotoxicity .

- Prodrug Design: Mask carboxylate groups with ester prodrugs to enhance bacterial uptake .

Methodological Challenges and Solutions

How to resolve low solubility in biological assays?

- Co-solvents: Use ≤5% DMSO to maintain compound stability .

- Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve aqueous solubility and cellular uptake .

What are the best practices for scaling up synthesis without compromising purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.